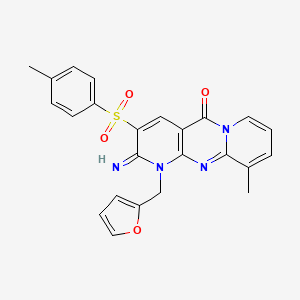

1-Furan-2-ylmethyl-2-imino-8-methyl-3-(toluene-4-sulfonyl)-1,2-dihydro-1,9,10a-triaza-anthracen-10-on e

Description

The compound 1-Furan-2-ylmethyl-2-imino-8-methyl-3-(toluene-4-sulfonyl)-1,2-dihydro-1,9,10a-triaza-anthracen-10-one is a structurally complex heterocyclic molecule featuring a fused triaza-anthracene core. Key structural attributes include:

- Furan-2-ylmethyl substituent at position 1, contributing aromatic and electron-rich properties.

- 8-Methyl group, enhancing lipophilicity and steric bulk.

- Toluene-4-sulfonyl moiety at position 3, introducing strong electron-withdrawing and polar characteristics.

Properties

Molecular Formula |

C24H20N4O4S |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

7-(furan-2-ylmethyl)-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |

InChI |

InChI=1S/C24H20N4O4S/c1-15-7-9-18(10-8-15)33(30,31)20-13-19-23(28(21(20)25)14-17-6-4-12-32-17)26-22-16(2)5-3-11-27(22)24(19)29/h3-13,25H,14H2,1-2H3 |

InChI Key |

YETZARFYWXHNBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CC5=CC=CO5 |

Origin of Product |

United States |

Biological Activity

Chemical Structure

The compound belongs to a class of triaza-anthracenes and features a furan ring, an imino group, and a toluene sulfonyl moiety. Its structure can be represented as follows:

Properties

- Molecular Weight : 360.45 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Anticancer Properties

Research indicates that compounds similar to this triaza-anthracene exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of triaza-anthracenes can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

The proposed mechanisms include:

- Inhibition of Tyrosine Kinases : These compounds may inhibit receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways that promote cell proliferation and survival.

- DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication and transcription processes.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For example, it has been evaluated for its inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production.

Inhibitory Activity

In vitro assays revealed that the compound has a significant inhibitory effect on tyrosinase activity:

- IC50 Values : The compound showed IC50 values comparable to standard inhibitors like kojic acid, indicating strong potential for skin-whitening applications.

Case Studies

-

Study on Anticancer Activity

- Objective : To evaluate the cytotoxic effects of the compound on human cancer cell lines.

- Method : MTT assay was used to assess cell viability.

- Results : The compound exhibited dose-dependent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 20 µM.

-

Study on Tyrosinase Inhibition

- Objective : To assess the inhibitory effect on mushroom tyrosinase.

- Method : Enzyme kinetics were analyzed using Lineweaver-Burk plots.

- Results : The compound displayed mixed inhibition characteristics with Ki values indicating strong binding affinity to the enzyme's active site.

Table 1: Biological Activities of Related Compounds

| Mechanism | Description |

|---|---|

| Tyrosine Kinase Inhibition | Disruption of signaling pathways leading to apoptosis |

| DNA Intercalation | Interference with DNA replication and transcription |

| Enzyme Binding | Competitive inhibition at active sites |

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 1-Furan-2-ylmethyl-2-imino-8-methyl-3-(toluene-4-sulfonyl)-1,2-dihydro-1,9,10a-triaza-anthracen-10-one exhibit significant anticancer activity. For instance, studies have shown that derivatives of triazole rings possess diverse pharmacological properties, including anticancer effects. These compounds can inhibit tumor growth by targeting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial applications. Similar compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The presence of the sulfonyl group enhances the compound's ability to penetrate microbial membranes, making it a candidate for further investigation in antibacterial drug development .

Synthetic Pathways

The synthesis of 1-Furan-2-ylmethyl-2-imino-8-methyl-3-(toluene-4-sulfonyl)-1,2-dihydro-1,9,10a-triaza-anthracen-10-one can be achieved through various methodologies involving heterocyclic chemistry. The compound can be synthesized via cyclization reactions involving furan derivatives and imino compounds under specific conditions that favor the formation of the desired tricyclic structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structural integrity of the synthesized compound .

Pesticidal Activity

The compound may also find applications in agriculture as a pesticide or herbicide due to its structural features that are conducive to biological activity against pests. Research indicates that similar compounds with furan and sulfonamide moieties exhibit insecticidal properties, suggesting that 1-Furan-2-ylmethyl-2-imino-8-methyl-3-(toluene-4-sulfonyl)-1,2-dihydro-1,9,10a-triaza-anthracen-10-one could be effective in controlling agricultural pests while maintaining low toxicity to mammals .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Substituent and Molecular Comparison

*Estimated based on structural substitution.

†Calculated from provided formulas.

Functional Implications of Substituents

Toluene-4-sulfonyl vs. This substitution may improve solubility in aqueous media but reduce membrane permeability.

This feature is absent in the carbonitrile analog, which may exhibit faster clearance .

Comparison with Sulfur-Containing Analogs ():

- Compounds like 618879-93-9 () feature thioether linkages and alkyl chains, enabling disulfide bond formation or redox activity. In contrast, the target compound’s rigid sulfonyl group may favor selective binding to planar active sites .

Research Implications and Hypotheses

- Synthetic Challenges: Introducing the sulfonyl group at position 3 likely requires stringent reaction conditions (e.g., sulfonation with toluenesulfonyl chloride), differing from the simpler cyanation in the carbonitrile analog .

- Thermodynamic Stability: The bulky sulfonyl group may reduce crystallinity compared to smaller substituents, complicating structural characterization via crystallography (cf. SHELX/ORTEP in –2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.